

Spectroscopic Data of Isopropyl 4-bromobenzoate: A Technical Guide for Structural Elucidation

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Compound of Interest

Compound Name:	Isopropyl 4-bromobenzoate
CAS No.:	59247-48-2
Cat. No.:	B3273659

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This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **Isopropyl 4-bromobenzoate** (CAS 59247-48-2). As a pivotal intermediate in organic synthesis and a model compound for understanding ester chemistry, a thorough grasp of its spectroscopic signature is essential for researchers, scientists, and professionals in drug development for identity confirmation, purity assessment, and quality control.

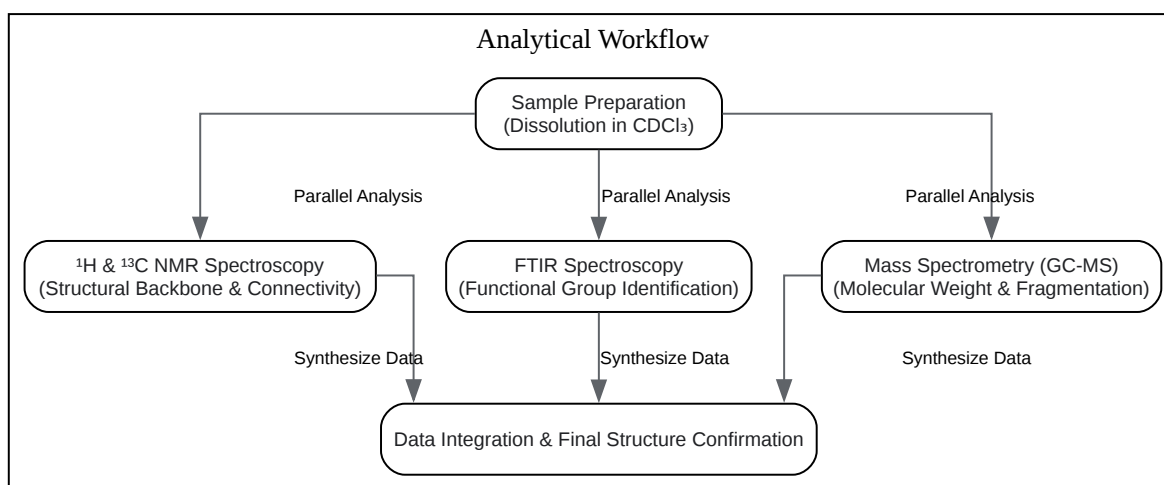
This document moves beyond a simple data repository. It is structured to provide a practical, field-tested perspective on how to interpret this data, explaining the causality behind the spectral features and outlining robust, self-validating protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

Isopropyl 4-bromobenzoate is an aromatic ester with the molecular formula $C_{10}H_{11}BrO_2$ and a molecular weight of approximately 243.10 g/mol. [1][2] Its structure comprises a para-substituted brominated benzene ring attached to an isopropyl ester group. This combination of

an aromatic system, an ester carbonyl, and an aliphatic isopropyl group gives rise to a distinct and predictable spectroscopic profile.

The following workflow provides a logical sequence for the comprehensive spectroscopic analysis of **Isopropyl 4-bromobenzoate**, ensuring a multi-faceted and robust structural confirmation.



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Caption: Logical workflow for the spectroscopic analysis of **Isopropyl 4-bromobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of **Isopropyl 4-bromobenzoate**. While spectral data for this specific compound is available in databases such as SpectraBase, detailed peak assignments are not always publicly accessible.[1][3] Therefore, the following analysis is based on established principles and data from closely related analogues, such as ethyl and butyl 4-bromobenzoate.[2]

¹H NMR Spectroscopy: Proton Environment Analysis

The ^1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. For **Isopropyl 4-bromobenzoate**, we expect to see three distinct signals corresponding to the aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons.

Table 1: Predicted ^1H NMR Spectral Data for **Isopropyl 4-bromobenzoate** in CDCl_3

Proton Assignment (See Fig. 1)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-a (CH_3)	~ 1.3 - 1.4	Doublet	~ 6.0 - 7.0	6H
H-b (CH)	~ 5.1 - 5.3	Septet	~ 6.0 - 7.0	1H
H-c	~ 7.5 - 7.6	Doublet	~ 8.0 - 9.0	2H
H-d	~ 7.8 - 8.0	Doublet	~ 8.0 - 9.0	2H

Note: Predicted values are based on analysis of similar structures and standard chemical shift tables.

Expertise & Causality:

- Aromatic Region (H-c, H-d): The para-substitution pattern of the benzene ring results in a classic AA'BB' system, which often simplifies to two distinct doublets. The H-d protons, being ortho to the electron-withdrawing carbonyl group, are deshielded and appear further downfield compared to the H-c protons, which are ortho to the bromine atom.
- Isopropyl Group (H-a, H-b): The six methyl protons (H-a) are equivalent and are split into a doublet by the single adjacent methine proton (H-b). Conversely, the methine proton (H-b) is split into a septet by the six equivalent methyl protons. This "n+1" splitting rule is a hallmark of isopropyl groups. The methine proton is shifted significantly downfield due to its direct attachment to the electron-withdrawing ester oxygen.

Caption: Figure 1. Structure of **Isopropyl 4-bromobenzoate**.

^{13}C NMR Spectroscopy: Carbon Backbone Analysis

The proton-decoupled ^{13}C NMR spectrum reveals each unique carbon atom in the molecule. This is crucial for confirming the carbon count and identifying key functional groups like the carbonyl carbon.

Table 2: Predicted ^{13}C NMR Spectral Data for **Isopropyl 4-bromobenzoate** in CDCl_3

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ester Carbonyl)	~ 165 - 166
C-Br	~ 127 - 129
C-COO (Quaternary)	~ 129 - 130
Aromatic CH (ortho to Br)	~ 131 - 132
Aromatic CH (ortho to COO)	~ 130 - 131
CH (Isopropyl)	~ 69 - 71
CH_3 (Isopropyl)	~ 21 - 22

Note: Predicted values are based on analysis of similar structures and standard ^{13}C NMR correlation tables.[4]

Expertise & Causality:

- **Carbonyl Carbon:** The ester carbonyl carbon is the most deshielded carbon, appearing furthest downfield due to the strong electron-withdrawing effect of the two oxygen atoms.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the bromine (C-Br) is directly observed, while the quaternary carbon attached to the ester group (C-COO) is also distinct. The two sets of aromatic CH carbons have slightly different chemical shifts.
- **Isopropyl Carbons:** The methine carbon (CH) is shifted downfield due to the attached oxygen, while the two equivalent methyl (CH_3) carbons appear in the typical aliphatic region.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

- **Sample Preparation:** Accurately weigh 10-20 mg of **Isopropyl 4-bromobenzoate** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl_3 . Optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks.
- **^1H NMR Acquisition:**
 - Acquire the spectrum using a standard 30° pulse.
 - Set a spectral width of -2 to 12 ppm.
 - Use a relaxation delay of at least 2 seconds and an acquisition time of 2-4 seconds.
 - Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled spectrum.
 - Set a spectral width of 0 to 200 ppm.
 - A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the central peak of the CDCl_3 triplet to 77.16 ppm.[5] Integrate the ^1H signals and identify peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For **Isopropyl 4-bromobenzoate**, the most prominent features will be the strong carbonyl stretch of the ester and vibrations associated with the aromatic ring.

Table 3: Key IR Absorption Bands for **Isopropyl 4-bromobenzoate**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~ 3100 - 3000	Aromatic C-H Stretch	Medium to Weak
~ 2980 - 2850	Aliphatic C-H Stretch	Medium
~ 1715 - 1730	C=O Ester Stretch	Strong, Sharp
~ 1600, ~1485	Aromatic C=C Stretch	Medium
~ 1270, ~1100	C-O Ester Stretch	Strong
~ 1010	C-Br Stretch	Medium

Note: Predicted values are based on standard IR correlation tables.[\[6\]](#)[\[7\]](#)

Expertise & Causality:

- **Carbonyl (C=O) Stretch:** This is the most diagnostic peak in the spectrum. Its position around 1720 cm⁻¹ is characteristic of an aromatic ester, where conjugation with the benzene ring slightly lowers the frequency compared to a saturated aliphatic ester.
- **C-O Stretches:** Esters exhibit two characteristic C-O stretching vibrations: one for the C(=O)-O bond and another for the O-C(alkyl) bond. These typically appear as strong bands in the 1300-1000 cm⁻¹ region.
- **Aromatic C-H Stretch:** The presence of peaks just above 3000 cm⁻¹ is a clear indication of hydrogens attached to an sp² hybridized carbon, confirming the aromatic ring.

Experimental Protocol: FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for analyzing solid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of solid **Isopropyl 4-bromobenzoate** powder onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{-}600\text{ cm}^{-1}$.
- Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern upon ionization. For **Isopropyl 4-bromobenzoate**, the presence of bromine, with its two major isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), is a key diagnostic feature.

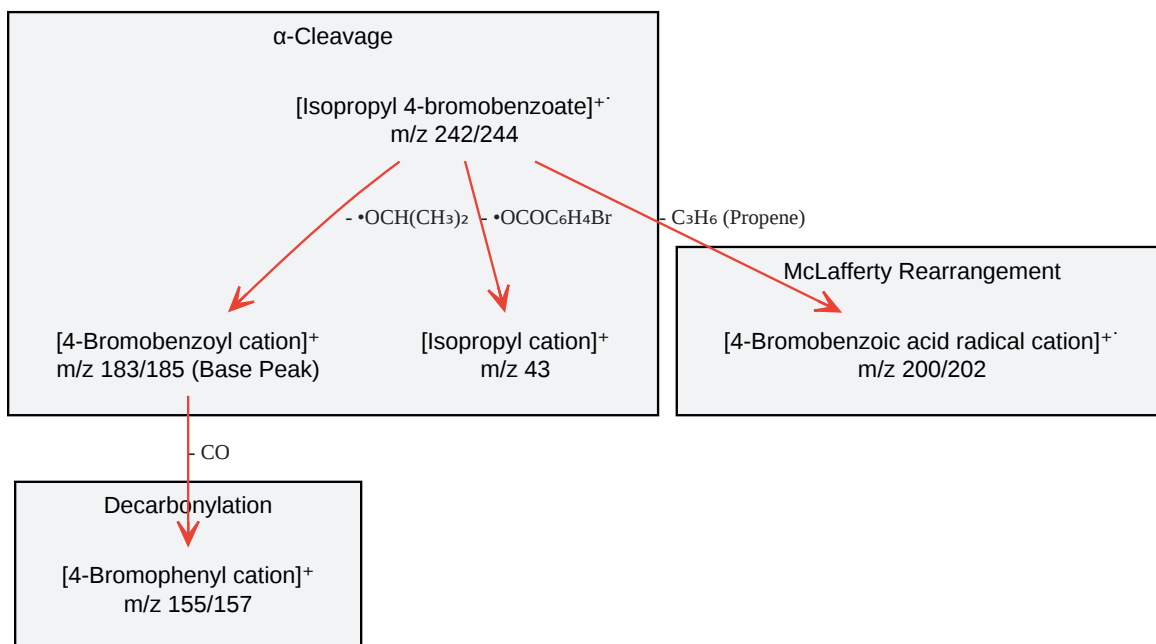
Table 4: Key Mass Spectrometry Data (Electron Ionization) for **Isopropyl 4-bromobenzoate**

m/z Value	Proposed Fragment Identity	Significance
242 / 244	$[\text{C}_{10}\text{H}_{11}\text{BrO}_2]^+$	Molecular Ion (M^+ , $M+2$) - Confirms molecular weight and presence of one bromine atom.
200 / 202	$[\text{M} - \text{C}_3\text{H}_6]^+$	Loss of propene via McLafferty-type rearrangement.
183 / 185	$[\text{BrC}_6\text{H}_4\text{CO}]^+$	Base Peak - Formation of the stable 4-bromobenzoyl cation.
155 / 157	$[\text{BrC}_6\text{H}_4]^+$	Loss of CO from the benzoyl cation.
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation.

Data sourced from PubChem.[1]

Expertise & Causality:

The fragmentation of **Isopropyl 4-bromobenzoate** is dominated by cleavages around the ester functional group.



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Caption: Proposed primary fragmentation pathways for **Isopropyl 4-bromobenzoate** in EI-MS.

- **Molecular Ion Peak:** The presence of a pair of peaks at m/z 242 and 244, with nearly equal intensity, is definitive proof of a molecule containing a single bromine atom.
- **Base Peak (m/z 183/185):** The most stable fragment, and thus the most abundant, is the 4-bromobenzoyl cation. This is formed by the cleavage of the C-O bond between the carbonyl carbon and the isopropyl oxygen (alpha-cleavage).
- **McLafferty Rearrangement (m/z 200/202):** A characteristic rearrangement for esters with sufficiently long alkyl chains involves the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene (propene in this case). This results in a radical cation of 4-bromobenzoic acid.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of **Isopropyl 4-bromobenzoate** (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

- GC Method:
 - Injector: 250 °C, Split mode (e.g., 50:1).
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of ~1 mL/min.
- MS Method:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 350.
- Data Analysis: Identify the peak corresponding to **Isopropyl 4-bromobenzoate** in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the isotopic pattern of bromine-containing fragments to theoretical values.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **Isopropyl 4-bromobenzoate**. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and connectivity. FTIR spectroscopy validates the presence of the key ester and aromatic functional groups. Finally, Mass Spectrometry confirms the molecular weight and provides definitive evidence for the presence of bromine through its isotopic signature and characteristic fragmentation pattern. By following the structured analytical workflow and robust protocols outlined in this guide, researchers can confidently verify the identity and purity of this important chemical compound.

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